molecular formula C12H13FN2O B3028204 7-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1707361-82-7

7-Fluorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3028204
CAS No.: 1707361-82-7
M. Wt: 220.24
InChI Key: QZBQUAYNZIHJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1707361-82-7) is a chemical compound with the molecular formula C₁₂H₁₃FN₂O and a molecular weight of 220.24 g/mol . It is characterized by a spirocyclic structure that integrates indoline and piperidine rings, a feature of significant interest in medicinal chemistry . While specific biological data for this exact compound is limited, structural analogs based on the spiro[indoline-3,4'-piperidine] scaffold are recognized in pharmaceutical research for their relevance to the central nervous system. This scaffold is investigated for its potential interaction with opioid receptor systems, which are critical targets for pain management and neurological disorders . As such, this fluorinated derivative serves as a valuable building block for designing and synthesizing novel bioactive molecules for research purposes. The product is provided with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQUAYNZIHJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218075
Record name Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707361-82-7
Record name Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707361-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of an indoline derivative with a piperidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Fischer-Indole Cyclization for Core Formation

The spirocyclic framework can be constructed via a Fischer indole synthesis, adapted for fluorine incorporation:

Reaction Components

  • Precursor : Methoxymethylenepiperidine derivative

  • Hydrazine : 4-Fluorophenylhydrazine

  • Acid Catalyst : Trifluoroacetic acid (TFA)

Procedure

  • Condensation of 4-fluorophenylhydrazine with ketones under acidic conditions.

  • Cyclization at 60–80°C for 6–12 hours.

  • Isolation via crystallization (e.g., DIPE/acetonitrile) .

Outcome

  • High regioselectivity for the 7-fluoro position.

  • Compatibility with electron-withdrawing groups on the piperidine ring.

Functionalization at the Indoline Nitrogen

The secondary amine in the indoline ring undergoes acylations and alkylations to introduce pharmacophores:

Example Reaction
7-Fluorospiro[indoline-3,4'-piperidin]-2-one + 2-Fluoroisonicotinic acid → N-Acylated derivative

Conditions

  • Reagent : BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

  • Base : Triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Yield : 60–85%

Table: Functionalization Reactions

ElectrophileProductYield
2-Chloroisonicotinic acidN-(2-Chloropyridine-4-carbonyl) derivative72%
2-Fluoroethyl methanesulfonateN-(2-Fluoroethyl) derivative68%
4-Fluorobenzoic acidN-(4-Fluorobenzoyl) derivative65%

Base-Promoted Spirocyclization

Piperidine-mediated annulation reactions enable the formation of complex dispiroarchitectures:

Three-Component Reaction

  • Components : 7-Fluorooxindole, ammonium acetate, 3-methyleneoxindole-dimedone adduct

  • Base : Piperidine (10 mol%)

  • Solvent : Ethanol/THF

  • Time : 12–24 hours

  • Yield : 70–88%

Key Features

  • Diastereoselectivity > 20:1 for trans-dispiro products.

  • Tolerance of electron-deficient arenes on the oxindole.

Stability and Reactivity Insights

  • Acid Sensitivity : The spirocyclic structure remains intact under mild acidic conditions (pH 4–6) but degrades in concentrated HCl.

  • Thermal Stability : Decomposition above 200°C, confirmed by TGA-DSC.

  • Photoreactivity : UV irradiation (254 nm) induces ring-opening in the presence of singlet oxygen .

Scientific Research Applications

7-Fluorospiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogenated, alkylated, and heterocycle-substituted spiro[indoline-3,4'-piperidin]-2-one derivatives. A comparative analysis is provided in Table 1.

Table 1: Structural Comparison of Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Compound Name Substituent(s) Key Structural Features Biological Activity References
7-Fluorospiro[indoline-3,4'-piperidin]-2-one 7-F on indoline Enhanced metabolic stability, lipophilicity Under investigation (kinase inhibition)
6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride 6-F on indoline Positional isomer; altered electronic profile Not reported
4-Bromospiro[indoline-3,4'-piperidin]-2-one 4-Br on indoline Increased steric bulk; potential DNA intercalation Antitumor screening in progress
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one 1'-Benzyl on piperidine Improved solubility; reversible binding Intermediate in DDR1 inhibitor synthesis
Aminopyridyl-substituted spiro[indoline-3,4'-piperidine]-2-one (SMU-B) 6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl Dual c-Met/ALK inhibition 50% tumor growth inhibition in gastric carcinoma models

Physicochemical Properties

  • Lipophilicity: Fluorine at position 7 increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Solubility : Benzyl or Boc-protected derivatives (e.g., 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one) exhibit higher aqueous solubility, aiding formulation .
  • Stability : The 7-fluoro group reduces oxidative metabolism, prolonging half-life compared to hydroxylated or chlorinated analogs .

Biological Activity

7-Fluorospiro[indoline-3,4'-piperidin]-2-one is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spiro linkage between an indoline and piperidine moiety, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}F1_{1}N1_{1}O, with a molecular weight of approximately 219.24 g/mol. The spirocyclic structure enables unique interactions with biological targets, particularly G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.

1. GPCR Modulation

Research indicates that this compound acts as a ligand for GPCRs, particularly serotonin receptors. Derivatives of this compound have shown submicromolar affinities toward the 5-HT6 receptor, which is implicated in various neurological disorders such as depression and schizophrenia.

2. c-Met Inhibition

A series of studies have evaluated the efficacy of spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors. These compounds demonstrated significant inhibitory effects on c-Met with IC(50) values ranging from 0.0147 to 17 μM in TR-FRET-based assays . The inhibition of c-Met is crucial as its deregulation is linked to several human cancers.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar in structure have shown significant inhibition against various bacterial strains .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Binding Affinity : The fluorine atom enhances the compound's binding affinity to enzymes and receptors, leading to modulation of their activity.
  • Inhibition Pathways : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells by inhibiting key enzymes involved in growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of this compound:

StudyFocusFindings
GPCR InteractionIdentified as a ligand for serotonin receptors with high affinity.
c-Met InhibitionDemonstrated significant inhibitory activity with low IC(50) values.
Antimicrobial PropertiesExhibited strong inhibition against bacterial strains; specific zones of inhibition measured.

Q & A

Q. Are eco-friendly synthesis methods applicable to fluorinated spiroindolines?

  • Solvent-free grinding : Achieve 85% yields for spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] without chromatographic purification .
  • Aqueous micellar catalysis : Use TPGS-750-M surfactants to enable spirocyclization in water, reducing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
Reactant of Route 2
7-Fluorospiro[indoline-3,4'-piperidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.